molecular formula C11H10FNO2 B1453781 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile CAS No. 218301-23-6

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Cat. No. B1453781
M. Wt: 207.2 g/mol
InChI Key: GSWHWJOQQXLUGU-UHFFFAOYSA-N
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Description

The compound “5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile” appears to be a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal and a common protective group in organic synthesis. The 1,3-dioxane ring is attached to a benzene ring at the 5-position. The benzene ring is substituted with a fluorine atom at the 2-position and a nitrile group (-CN) at the para position.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,3-dioxane ring and the introduction of the fluorine and nitrile groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-dioxane ring and the benzene ring, both of which are planar. The fluorine and nitrile groups would add electronegativity and polarity to the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing fluorine and nitrile groups, which could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile group could increase its boiling point due to the polarity of the C≡N bond. The fluorine atom might also contribute to the compound’s polarity, potentially affecting its solubility in different solvents.


Scientific Research Applications

Synthesis and Properties

  • Aromatic Polyamides Synthesis : In the synthesis of aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene linkages, derivatives of benzonitrile such as 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile play a crucial role. These polyamides exhibit good solubility in polar solvents and demonstrate high thermal stability, making them suitable for various industrial applications (Hsiao & Yu, 1996).

  • PET Radioligand Synthesis : The compound has been utilized in the synthesis of precursors for PET radioligands. An improved synthesis pathway involves its use for creating compounds like 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, demonstrating its utility in advanced imaging techniques (Gopinathan, Jin, & Rehder, 2009).

Chemical Interactions and Reactions

  • Progesterone Receptor Modulators : Research indicates the use of related compounds in the development of new progesterone receptor modulators. These are significant in medical research for applications like contraception and treatment of certain cancers (Fensome et al., 2008).

  • Condensation Reactions in Renewable Chemicals : It's involved in condensation reactions of glycerol to cyclic acetals. This is particularly noteworthy in the context of renewable materials and the production of novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

Advanced Applications in Medicine and Chemistry

  • Nucleoside Analogues : Its derivatives, like 1,3-Dioxan-5-yl pyrimidines, have been prepared and evaluated as antiviral and anticancer agents. These show potential as higher homologues of existing therapeutic agents (Cadet et al., 1998).

  • Catalytic Synthesis of Aryl Boronic Acids : It has been used in the scalable synthesis of aryl boronic acids, demonstrating its utility in the synthesis of key intermediates for pharmaceuticals (Szumigala, Devine, Gauthier, & Volante, 2004).

Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider potential hazards associated with its synthesis, such as the use of potentially toxic or reactive reagents.


Future Directions

The future directions for research on this compound would depend on its intended application. For example, if it’s a potential drug, future research could involve testing its efficacy and safety in biological models. If it’s a new synthetic reagent, future research could explore its utility in different types of chemical reactions.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-10-3-2-8(6-9(10)7-13)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWHWJOQQXLUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC(=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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